molecular formula C19H25NO5 B12517831 Dipropyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dipropyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12517831
M. Wt: 347.4 g/mol
InChI Key: REPDFNVEQGWGPG-UHFFFAOYSA-N
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Description

Dipropyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a heterocyclic compound that features a furan ring and a dihydropyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring, known for its reactivity and biological activity, adds to the compound’s significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Dipropyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The dihydropyridine ring can be reduced to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitro-substituted furans.

Scientific Research Applications

Dipropyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its dihydropyridine structure, which is common in calcium channel blockers.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Dipropyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with biological targets such as enzymes and receptors. The furan ring can participate in π-π interactions and hydrogen bonding, while the dihydropyridine ring can interact with calcium channels, similar to other dihydropyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Furfuryl alcohol: A furan derivative used in the synthesis of resins and as a solvent.

Uniqueness

Dipropyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the combination of the furan and dihydropyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

dipropyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H25NO5/c1-5-9-24-18(21)15-12(3)20-13(4)16(19(22)25-10-6-2)17(15)14-8-7-11-23-14/h7-8,11,17,20H,5-6,9-10H2,1-4H3

InChI Key

REPDFNVEQGWGPG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C(=O)OCCC)C)C

Origin of Product

United States

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